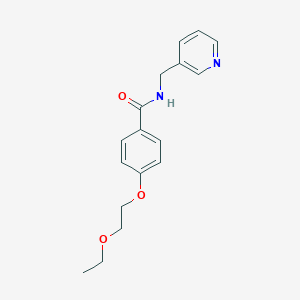
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, commonly known as PD173074, is a small molecule inhibitor that has gained attention in the field of cancer research due to its potential as a targeted therapy. PD173074 has been found to specifically inhibit the activity of fibroblast growth factor receptor (FGFR), which plays a crucial role in the growth and survival of cancer cells.
Wirkmechanismus
PD173074 works by binding to the ATP-binding site of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, preventing the receptor from phosphorylating downstream signaling molecules. This disruption of the 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide signaling pathway ultimately leads to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
PD173074 has been shown to have significant effects on cancer cell growth and survival. In addition to its inhibition of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide activity, PD173074 has also been found to induce apoptosis (programmed cell death) in cancer cells. This dual mechanism of action makes PD173074 a promising candidate for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PD173074 is its specificity for 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibition, which allows for targeted therapy with minimal off-target effects. However, one limitation of PD173074 is its relatively low potency compared to other 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibitors. Additionally, PD173074 has poor solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on PD173074. One area of interest is the development of more potent 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide inhibitors with improved solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of PD173074 in cancer patients. Finally, research on the potential use of PD173074 in combination with other cancer therapies is also an important area of future investigation.
Synthesemethoden
PD173074 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The exact steps and conditions for synthesis may vary depending on the specific laboratory and equipment used.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively studied for its potential as a targeted therapy in cancer treatment. Research has shown that PD173074 can effectively inhibit the activity of 4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased cell proliferation and increased cell death, ultimately leading to tumor regression.
Eigenschaften
Produktname |
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide |
|---|---|
Molekularformel |
C17H20N2O3 |
Molekulargewicht |
300.35 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-7-5-15(6-8-16)17(20)19-13-14-4-3-9-18-12-14/h3-9,12H,2,10-11,13H2,1H3,(H,19,20) |
InChI-Schlüssel |
ITMDLHCOHPTRMZ-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![4-methoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B268761.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268763.png)
![N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268767.png)
![2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268768.png)
![4-fluoro-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268770.png)
![N-[4-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B268772.png)
![2-(2-methoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B268773.png)
![N-[4-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268774.png)
![N-{4-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268775.png)
![N-{4-[(sec-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268776.png)